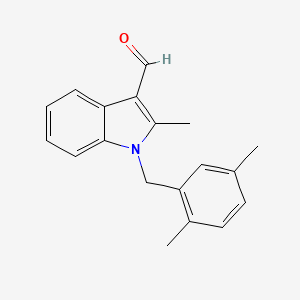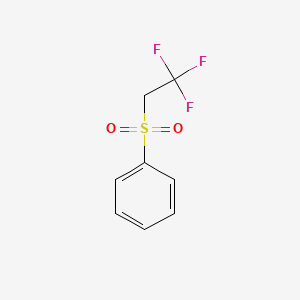
(2,2,2-Trifluoroethyl)sulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoroethyl)sulfonylbenzene: is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoroethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroethyl)sulfonylbenzene typically involves the reaction of benzene with trifluoroethanesulfonyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
(2,2,2-Trifluoroethyl)sulfonylbenzene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can lead to the formation of trifluoroethylbenzene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Trifluoroethylbenzene derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
(2,2,2-Trifluoroethyl)sulfonylbenzene: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which (2,2,2-Trifluoroethyl)sulfonylbenzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks.
Comparaison Avec Des Composés Similaires
(2,2,2-Trifluoroethyl)sulfonylbenzene: is compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Similar in structure but with a different functional group.
Phenyl trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonyl group attached to a benzene ring.
Ethyl trifluoromethanesulfonate: Similar to the target compound but with an ethyl group instead of a trifluoroethyl group.
These compounds share similarities in their chemical behavior but differ in their reactivity and applications.
Propriétés
IUPAC Name |
2,2,2-trifluoroethylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUMHDKFJARJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2953887.png)

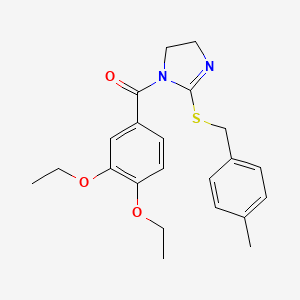
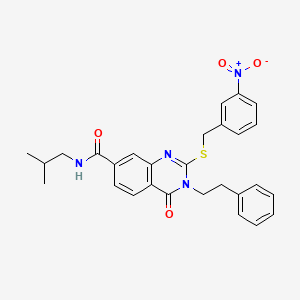
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2953896.png)

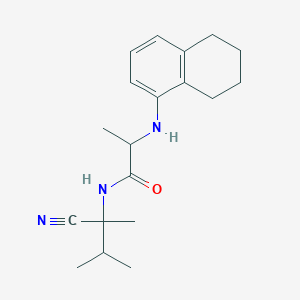
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2953904.png)
![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)
![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

